Phosphomethylphosphonic acid guanosyl ester
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Overview
Description
Preparation Methods
The synthesis of phosphomethylphosphonic acid guanosyl ester involves several steps. One common method includes the reaction of guanosine with phosphomethylphosphonic acid under specific conditions to form the ester linkage. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .
Chemical Reactions Analysis
Phosphomethylphosphonic acid guanosyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Phosphomethylphosphonic acid guanosyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of phosphomethylphosphonic acid guanosyl ester involves its interaction with specific molecular targets, such as soluble calcium-activated nucleotidase 1. This interaction leads to the modulation of various biochemical pathways, ultimately affecting cellular functions. The compound’s effects are mediated through its binding to the active site of the target enzyme, altering its activity and downstream signaling .
Comparison with Similar Compounds
Phosphomethylphosphonic acid guanosyl ester can be compared with other similar compounds, such as:
Phosphoaminophosphonic acid guanylate ester: A non-hydrolyzable analog of guanosine triphosphate, which binds tightly to G-protein in the presence of magnesium ions and stimulates adenylate cyclase.
Phosphomethylphosphonic acid guanylate ester: Another analog with similar structural features but different functional properties. The uniqueness of this compound lies in its specific interactions and applications in various scientific fields.
Properties
Molecular Formula |
C11H17N5O10P2 |
---|---|
Molecular Weight |
441.23 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H17N5O10P2/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
OCJWYBKRHNXUME-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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